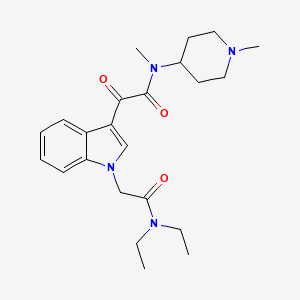

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-methyl-N-(1-methylpiperidin-4-yl)-2-oxoacetamide

Description

The compound 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-methyl-N-(1-methylpiperidin-4-yl)-2-oxoacetamide is a structurally complex molecule featuring an indole core substituted at the 3-position with a 2-oxoacetamide group. Key substituents include a diethylaminoethyl chain at the indole’s 1-position and a methylpiperidinyl moiety linked via the acetamide nitrogen. This design integrates pharmacophores commonly associated with receptor binding and metabolic stability, such as the lipophilic diethylamino group and the basic piperidine ring, which may enhance solubility and tissue penetration .

Properties

IUPAC Name |

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-N-(1-methylpiperidin-4-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O3/c1-5-26(6-2)21(28)16-27-15-19(18-9-7-8-10-20(18)27)22(29)23(30)25(4)17-11-13-24(3)14-12-17/h7-10,15,17H,5-6,11-14,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYGKYOJKANPBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N(C)C3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-methyl-N-(1-methylpiperidin-4-yl)-2-oxoacetamide is a synthetic derivative of indole that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, biological effects, and relevant case studies to provide a comprehensive overview of its biological activity.

The synthesis of this compound typically involves several steps, starting from the indole core. The process includes the introduction of diethylamino and piperidine groups through nucleophilic substitutions and condensation reactions. These reactions are performed under controlled conditions to ensure high yield and purity.

Chemical Structure:

- Molecular Formula: C₂₁H₃₁N₃O₃

- Molecular Weight: 373.50 g/mol

- IUPAC Name: 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-N-(1-methylpiperidin-4-yl)-2-oxoacetamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various signaling pathways. Research suggests that it may modulate the activity of certain kinases or phospholipases, leading to alterations in cellular processes such as apoptosis, inflammation, and cell proliferation.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit phospholipase A2 (PLA2), which is involved in the metabolism of membrane phospholipids and can lead to phospholipidosis if overactive .

- Receptor Binding: It may also act on neurotransmitter receptors, influencing synaptic transmission and potentially exhibiting neuroprotective effects.

Anticancer Properties

Recent studies have indicated that derivatives of indole, including this compound, exhibit anticancer properties. For instance, a study screening various compounds on multicellular spheroids identified significant cytotoxic effects against cancer cell lines . The compound's ability to induce apoptosis in these cells was linked to its influence on specific signaling pathways.

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective properties. Its interaction with neurotransmitter systems could mitigate neurodegenerative processes, although further research is necessary to elucidate these effects fully.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Indole-Oxoacetamide Derivatives

Adamantane-Substituted Analogs ()

Compounds 5a–y from share the 2-oxoacetamide-indole scaffold but substitute the diethylamino group with adamantane. The adamantane moiety increases molecular rigidity and lipophilicity, which may enhance binding to hydrophobic pockets in targets like kinases or GPCRs. However, its bulkiness could limit solubility compared to the target compound’s diethylamino group, which balances lipophilicity with conformational flexibility .

Anticancer Glyoxylamides ()

Compounds 2a–h in feature 2-arylindole-3-yl-glyoxylamides with varying N-alkyl/aryl groups. For example, 2e (2-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide) showed high MDM2-p53 binding affinity.

Substituent Effects on Pharmacokinetics

Piperazine vs. Piperidine Moieties ()

describes a compound with a piperazinyl-acetamide group (2-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1-piperazinyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide). In contrast, the target compound’s methylpiperidinyl group (a saturated six-membered ring with one nitrogen) may reduce polarity, enhancing blood-brain barrier penetration .

Diethylamino vs. Fluorinated Aromatic Groups ()

’s compound includes a fluorinated biphenyl group, which enhances aromatic stacking but may increase metabolic instability. The target’s diethylaminoethyl chain introduces a tertiary amine, improving water solubility through protonation at physiological pH.

Q & A

Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized?

Multi-step synthesis involving amide coupling and heterocyclic ring formation is typical. For example, coupling indole derivatives with activated carbonyl intermediates using EDCI/HOBt in anhydrous DMF achieves yields of 60–75%. Solvent selection (e.g., THF for milder conditions) and temperature control (0–25°C) minimize side reactions. Purification via silica gel chromatography (ethyl acetate/hexane gradients) ensures purity .

Q. Which spectroscopic techniques are essential for characterization, and how are they applied?

- 1H/13C NMR : Confirms substitution patterns (e.g., diethylamino protons at δ 1.1–1.3 ppm, indole NH at δ 10.5 ppm).

- IR : Identifies carbonyl stretches (1650–1750 cm⁻¹) and secondary amide bands.

- HRMS : Validates molecular weight (±2 ppm accuracy). DMSO-d6 is preferred for NMR due to solubility .

Q. What safety protocols are critical during handling?

- Use PPE (nitrile gloves, goggles) and work in a fume hood.

- Store at 2–8°C in airtight containers.

- For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Emergency exposure: Rinse skin with water for 15 minutes; seek medical attention if ingested .

Q. How do structural features influence physicochemical properties?

- The indole core enhances π-π stacking (solubility in DMSO).

- Diethylamino group increases lipophilicity (logP ~2.5, improving membrane permeability).

- Methylpiperidine acetamide introduces hydrogen-bonding capacity, affecting bioavailability .

Advanced Questions

Q. How can contradictory biological activity data across studies be resolved?

Contradictions may arise from assay variability (cell lines, concentrations) or impurities. Standardize methods:

- Ensure purity via HPLC (>95%).

- Use identical cell lines (e.g., HEK293 for receptor assays) and controls.

- Validate structural integrity via X-ray crystallography or NOESY to confirm substituent positions .

Q. What strategies elucidate the compound’s mechanism of action in enzyme modulation?

- Kinetic assays : Measure inhibition constants (Ki) using purified enzymes.

- Molecular docking : Predict binding sites (AutoDock Vina) and validate with mutagenesis (e.g., Ala-scanning).

- Fluorescent tagging : FITC conjugation tracks cellular localization via confocal microscopy .

Q. How can palladium-catalyzed reactions functionalize the indole or piperidine moieties?

- Suzuki coupling : Introduce aryl groups at indole C-5 using Pd(PPh3)4 and boronic acids.

- Reductive amination : Modify the piperidine N-methyl group with formaldehyde/Pd/C under H2.

- Monitor reactions via TLC (Rf 0.3 in 1:1 EtOAc/Hex) and optimize yields with degassed solvents .

Q. What in silico methodologies predict ADMET profiles, and how are they validated?

- SwissADME : Predict logP, BBB permeability, and CYP interactions.

- Molecular dynamics : Simulate binding stability (GROMACS, 100 ns trajectories).

- Validate with in vitro assays: Caco-2 for permeability, hepatic microsomes for metabolic stability. Adjust structures (e.g., add carboxyl groups) if bioavailability is <30% .

Methodological Tables

Table 1. Key Reaction Conditions for Synthetic Optimization

Table 2. Spectroscopic Benchmarks for Characterization

| Functional Group | NMR Shift (δ, ppm) | IR Stretch (cm⁻¹) |

|---|---|---|

| Diethylamino (-N(CH2CH3)2) | 1.1–1.3 (q), 3.2–3.4 (m) | N/A |

| Acetamide (CONH) | 7.8–8.2 (s, NH) | 1650–1750 (C=O) |

| Indole NH | 10.5 (s) | 3300–3500 (N-H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.